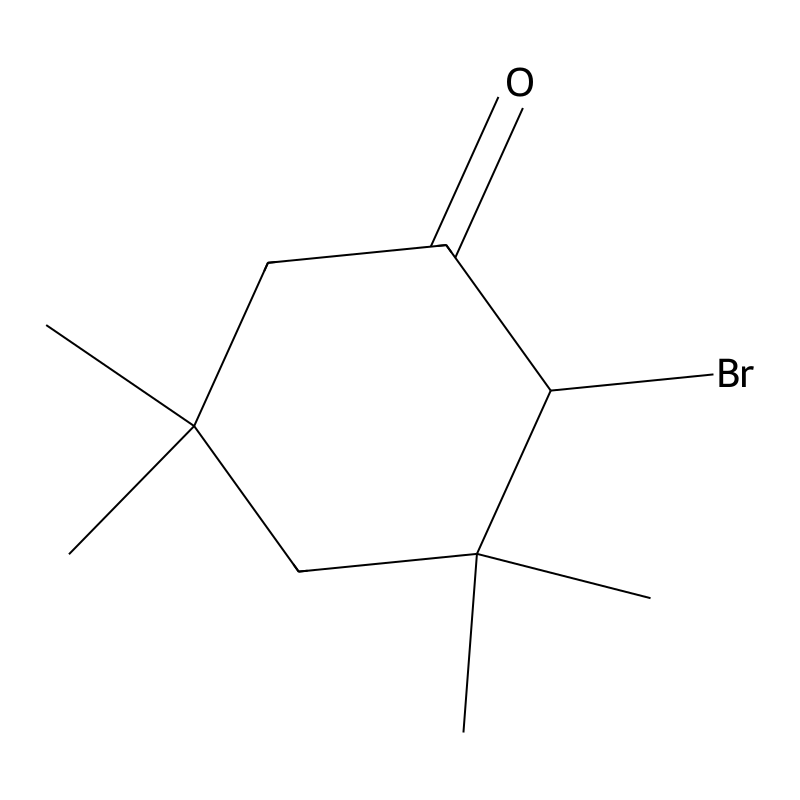2-Bromo-3,3,5,5-tetramethylcyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Conformational Interconversion Studies
Scientific Field: Chemistry, specifically conformational analysis.
Summary of Application: This compound has been used in studies investigating the conformational interconversion of 3,3,5,5-tetramethylmethylenecyclohexane and related compounds.
Methods of Application: The methods involved studying the proton magnetic resonance spectra of the compounds at various temperatures.
Results or Outcomes: The spectral changes observed for 2, 3, and 4 are interpreted in terms of interconverting chair conformations.
Synthesis of New Derivatives
Scientific Field: Medicinal Chemistry.
Summary of Application: The compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which is related to 2-Bromo-3,3,5,5-tetramethylcyclohexanone, has been used in the synthesis of new derivatives.
Results or Outcomes: The newly synthesized compounds showed high anti-thrombolytic activity, suggesting potential medicinal applications.
Molecular Formula: CHBrO
Average mass: Da
Monoisotopic mass: 232.046265 Da
2-Bromo-3,3,5,5-tetramethylcyclohexanone is a chemical compound with the molecular formula C10H17BrO. It features a six-membered cyclohexane ring with a ketone functional group at the second position and a bromine atom also attached at the second carbon. The remaining four carbons in the ring (C3, C4, C5, and C6) are each substituted with three methyl groups (CH3), making them tertiary carbons. This unique structure contributes to its distinct chemical properties and reactivity profile.
As 2-Bromo-3,3,5,5-tetramethylcyclohexanone primarily serves as a synthetic intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity for further chemical transformations.
- Handle with gloves and appropriate personal protective equipment due to potential skin irritation.
- Work in a well-ventilated area as the compound might have respiratory irritants.
- Flammability data is unavailable, but exercise caution as organic compounds can be flammable.
- Dispose of according to chemical waste disposal regulations.
- Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles.
- Reduction reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Conjugate addition reactions: This compound can react with organometallic reagents like trimethylaluminium in the presence of catalysts to yield further derivatives.
2-Bromo-3,3,5,5-tetramethylcyclohexanone serves primarily as a synthetic intermediate in organic chemistry. Its applications include:
- Synthetic Chemistry: It is used in the synthesis of complex organic molecules and derivatives.
- Conformational Studies: The compound has been utilized in studies investigating conformational interconversion within cyclohexane derivatives through techniques such as proton magnetic resonance spectroscopy.
Interaction studies involving 2-Bromo-3,3,5,5-tetramethylcyclohexanone primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to undergo nucleophilic substitution makes it a valuable candidate for exploring reaction mechanisms and kinetics within organic synthesis contexts.
Several compounds share structural or functional similarities with 2-Bromo-3,3,5,5-tetramethylcyclohexanone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,3,5,5-Tetramethylcyclohexanone | C10H18O | Lacks bromine; only contains ketone functional group |
| 2-Bromo-2-methylcyclohexanone | C10H17BrO | Different substitution pattern; less steric hindrance |
| 4-Bromo-4-methylcyclohexanone | C10H17BrO | Bromine at a different position; alters reactivity |
| 5-Bromocyclohexanone | C6H9BrO | Smaller ring; different molecular weight and properties |
The presence of both the ketone group and the bromine atom in 2-Bromo-3,3,5,5-tetramethylcyclohexanone allows it to exhibit unique reactivity patterns that distinguish it from these similar compounds .







